2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide
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Description
2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C22H23N5O and its molecular weight is 373.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), which can modulate acetylcholine to some extent, enhancing cognition functions .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays a crucial role in learning and memory . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By inhibiting AChE, the breakdown of ACh is slowed down, leading to an increase in its concentration . This results in enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of ACh .
Result of Action
The result of the compound’s action is an increase in the concentration of ACh, leading to enhanced cholinergic neurotransmission . This can help alleviate symptoms of diseases characterized by ACh deficiency, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-methyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . The compound interacts with AChE, inhibiting its activity and thereby modulating the levels of acetylcholine, a key neurotransmitter . This interaction is believed to be due to the compound’s ability to bind to the active site of the enzyme .
Cellular Effects
In cellular models, this compound has been observed to influence cell function by modulating the activity of AChE . By inhibiting AChE, the compound can potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity . The compound has been found to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition . This suggests that the compound can bind to both the active site and an allosteric site on the enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been observed to change over time
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clear from the current search results. Given its role as an AChE inhibitor, it may influence cholinergic signaling pathways .
Properties
IUPAC Name |
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-17-7-5-6-10-20(17)21(28)25-18-15-23-22(24-16-18)27-13-11-26(12-14-27)19-8-3-2-4-9-19/h2-10,15-16H,11-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWHUHHPJPDDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.